N-[(3-phenoxybenzyl)carbamothioyl]benzamide
Description
N-[(3-Phenoxybenzyl)carbamothioyl]benzamide is a benzoylthiourea derivative characterized by a benzamide core linked to a thiourea moiety substituted with a 3-phenoxybenzyl group. The compound’s thiourea group enables metal coordination, while the aromatic substituents influence its solubility, stability, and bioactivity .
Properties
IUPAC Name |
N-[(3-phenoxyphenyl)methylcarbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c24-20(17-9-3-1-4-10-17)23-21(26)22-15-16-8-7-13-19(14-16)25-18-11-5-2-6-12-18/h1-14H,15H2,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEFOFSJFHILGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenoxybenzyl)carbamothioyl]benzamide typically involves the reaction of 3-phenoxybenzylamine with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3-phenoxybenzyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[(3-phenoxybenzyl)carbamothioyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[(3-phenoxybenzyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Benzoylthiourea derivatives share a common N-(carbamothioyl)benzamide backbone but differ in substituents, leading to distinct properties:
Key Observations :
- Substituent Position : Para-substituted derivatives (e.g., T2) often exhibit enhanced activity compared to meta-substituted analogs (e.g., T1) due to improved electronic and steric interactions .
- Heterocyclic Groups : Incorporation of heterocycles (e.g., benzoimidazole in , pyridinyl in ) enhances bioactivity by enabling π-π stacking and hydrogen bonding with biological targets.
- Metal Coordination : Thiourea derivatives with hydroxy or alkyl groups (e.g., ) act as bidentate ligands, forming stable complexes with transition metals like Co(III) and Pt(II) .
Antimicrobial and Antiprotozoal Activity
- BTU-1 and BTU-3 (4-bromo-3-nitrophenyl analog) show selective activity against Trypanosoma cruzi, highlighting the role of electron-withdrawing groups in enhancing antiprotozoal efficacy .
- N-((5-Bromopyridin-2-yl)carbamothioyl)benzamide (HL3) exhibits differential anti-inflammatory effects in macrophages under photodynamic conditions, suggesting halogen substituents modulate reactive oxygen species (ROS) generation .
Enzyme Inhibition
- The benzoimidazole-containing derivative from inhibits human elastase (IC₅₀: 12.3 µM) and binds DNA via intercalation, attributed to its planar aromatic system.
- N-((4-Sulfamoylphenyl)carbamothioyl)benzamide derivatives (e.g., 3l) act as carbonic anhydrase inhibitors, with nitro groups enhancing binding affinity to the enzyme’s hydrophobic pocket .
Biological Activity
N-[(3-phenoxybenzyl)carbamothioyl]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, providing a comprehensive overview of the compound's implications in various fields.
Chemical Structure and Properties
This compound has a molecular formula of CHNOS. Its structure features a phenoxy group linked to a benzamide moiety via a carbamothioyl group. This configuration contributes to its diverse biological activities, particularly in antimicrobial and antifungal applications.
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.
- Antifungal Properties : Studies have shown that it possesses antifungal activity, making it a candidate for treating fungal infections.
Synthesis
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents on the aromatic rings. This flexibility in synthesis can potentially enhance the biological activity of the compound.
Interaction Studies
Interaction studies have focused on the binding affinity of this compound to various biological targets. These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic applications.
Comparative Analysis with Related Compounds
To better understand the significance of this compound, it is helpful to compare it with related compounds. The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(4-methoxyphenyl)carbamothioyl)benzamide | Benzamide derivative | Contains a methoxy group that may enhance solubility |
| N-(phenethyl)carbamothioyl)benzamide | Benzamide derivative | Exhibits different biological activity profiles |
| 4-(phenoxymethyl)benzenesulfonamide | Sulfonamide | Different functional group; potential antibacterial |
These compounds illustrate the diversity within the benzamide class and highlight how modifications can lead to unique properties and activities.
Case Studies
- Antimicrobial Efficacy : A study conducted on various bacterial strains showed that this compound exhibited significant inhibitory effects against Gram-positive bacteria, indicating its potential for development as an antibacterial agent.
- Fungal Inhibition : Another research effort revealed that this compound effectively inhibited fungal growth in vitro, suggesting its application in antifungal therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
